molecular formula C20H16ClN5O5S B2754189 N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-62-1

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No.: B2754189
CAS No.: 872597-62-1
M. Wt: 473.89
InChI Key: NAPNPUHNEGSPNK-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a 4-chlorobenzamide group, a thioether linkage to a 2-oxoethyl moiety, and a benzo[d][1,3]dioxol-5-ylamino substituent. Its structure integrates multiple pharmacophoric elements:

  • Pyrimidinone core: Common in bioactive molecules, often associated with enzyme inhibition (e.g., dihydrofolate reductase) .
  • Thioether group: Enhances metabolic stability compared to ethers or amines .
  • 4-Chlorobenzamide: A hydrophobic moiety that may improve membrane permeability and target binding .
  • Benzo[d][1,3]dioxole (piperonyl) group: Known for modulating pharmacokinetic properties, including solubility and bioavailability .

Characterization via NMR, IR, and mass spectrometry aligns with methods used for analogous pyrimidine derivatives .

Properties

CAS No.

872597-62-1

Molecular Formula

C20H16ClN5O5S

Molecular Weight

473.89

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide

InChI

InChI=1S/C20H16ClN5O5S/c21-11-3-1-10(2-4-11)18(28)24-16-17(22)25-20(26-19(16)29)32-8-15(27)23-12-5-6-13-14(7-12)31-9-30-13/h1-7H,8-9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)

InChI Key

NAPNPUHNEGSPNK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H17N5O5SC_{20}H_{17}N_{5}O_{5}S, with a molecular weight of approximately 475.43 g/mol. Its structure features multiple functional groups, including an amine group, a dioxole ring, and a pyrimidine derivative, contributing to its biological activities.

Property Value
Molecular FormulaC20H17N5O5S
Molecular Weight475.43 g/mol
Key Functional GroupsAmine, Dioxole, Pyrimidine

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxole Moiety : The initial step includes synthesizing the benzo[d][1,3]dioxole component through reactions involving phenolic compounds.
  • Pyrimidine Ring Formation : The pyrimidine core is constructed using standard cyclization techniques involving thioketones.
  • Coupling Reaction : Finally, the various components are coupled through amide bond formation to yield the final product.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions often involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or survival pathways.
  • Receptor Modulation : It can act as a modulator for receptors that regulate apoptosis or other critical cellular functions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines (e.g., CCRF-CEM leukemia cells), demonstrating an IC50 value indicative of moderate potency in inhibiting cell growth.
  • Mechanistic Insights : Research suggests that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of N-(4-amino...) in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds containing similar structural features. These studies revealed that derivatives of pyrimidine rings often exhibit antibacterial properties due to their interaction with bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name/Class Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound 1,6-Dihydropyrimidin-6-one 4-Chlorobenzamide, thioether-linked benzo[d][1,3]dioxol-5-ylamino Potential enzyme inhibition/antimicrobial activity
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Pyrimidine Benzo[b][1,4]oxazinone, substituted phenyl Anticancer/antibacterial screening
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Chromene-pyrimidine hybrid Dichlorophenyl, benzamide Not specified; likely cytotoxic
[18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide Pyrimidine-triazole Fluorobenzamide, triazole linker PET imaging/pharmacological screening
Aryl isothiocyanates and dithiazoles Dithiazole/thiocyanate Chloro, cyano substituents Antimicrobial activity

Electronic and Geometric Considerations

  • Isoelectronicity vs.
  • Thioether vs. Oxadiazole/Triazole Linkers : The thioether group in the target may confer greater metabolic stability than oxadiazoles () or triazoles (), which are prone to oxidative degradation .

Pharmacological Potential

  • Antimicrobial Activity : Dithiazole derivatives () showed MIC values of 2–8 µg/mL against Staphylococcus aureus . The target’s benzo[d][1,3]dioxole group may enhance penetration into bacterial biofilms.
  • Enzyme Inhibition: Pyrimidinone cores in demonstrated IC₅₀ values of 0.5–5 µM against kinase targets . The 4-chlorobenzamide group in the target could similarly inhibit ATP-binding pockets.

Physicochemical Properties

Property Target Compound Pyrimidine Derivatives Dithiazoles
Molecular Weight ~500 g/mol (estimated) 350–450 g/mol 250–350 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 2.0–3.0 1.5–2.5
Solubility Low in water; DMSO-soluble Moderate in polar aprotic solvents Poor in water

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature and pH : Critical for intermediate stability and yield optimization (e.g., pyrimidine ring formation at 60–80°C, pH 7–8) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction rates .
  • Purification : Column chromatography or recrystallization is used to isolate intermediates, with HPLC or TLC monitoring purity (>95%) .

Q. What analytical techniques are essential for characterizing its purity and structural integrity?

  • HPLC/TLC : Monitor reaction progress and purity thresholds .
  • NMR and Mass Spectrometry : Confirm molecular structure (e.g., ¹H/¹³C NMR for thioether and amide protons; HRMS for exact mass) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

Q. Which functional groups are critical for its biological activity?

  • Thioether bridge (-S-) : Enhances membrane permeability .
  • Benzo[d][1,3]dioxole : Increases binding affinity to enzymatic targets (e.g., kinases) .
  • 4-Chlorobenzamide : Modulates electronic properties, influencing receptor interactions .

Q. What in vitro assays are recommended for preliminary biological evaluation?

  • Kinase inhibition assays : Measure IC₅₀ values against Abl/Src kinases .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive pathogens .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for its synthesis?

  • Quantum chemical calculations : Predict reaction energetics and transition states (e.g., DFT for pyrimidine ring closure) .
  • Reaction path screening : Machine learning identifies optimal conditions (e.g., solvent, catalyst) from experimental datasets .
  • Molecular docking : Guides substituent modifications to enhance target binding (e.g., benzo[d][1,3]dioxole positioning) .

Q. How do structural modifications influence biological activity?

Comparative SAR studies reveal:

Modification Site Impact on Activity Reference
Benzo[d][1,3]dioxole → Phenyl↓ Anticancer activity (IC₅₀ increases 5–10×)
4-Chloro → 4-Fluoro↑ Solubility but ↓ kinase inhibition potency
Thioether → SulfoneImproved metabolic stability but ↓ bioavailability

Q. How should contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?

  • Assay standardization : Control variables (e.g., ATP concentration in kinase assays) .
  • Cellular context : Compare activity in primary vs. immortalized cell lines .
  • Metabolic profiling : Identify prodrug activation or off-target effects via LC-MS .

Q. What strategies improve selectivity for therapeutic targets?

  • Fragment-based design : Replace thiazole with pyridone to reduce off-target binding .
  • Proteomic profiling : Use chemoproteomics to map unintended interactions .
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., Abl kinase) .

Methodological Resources

  • Synthetic protocols : Multi-step routes with yield optimization tables .
  • Advanced characterization : X-ray crystallography for 3D structure validation .
  • Data repositories : PubChem (CID: [Insert CID]) for physicochemical and bioactivity data .

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